molecular formula C7H15NO B070264 trans-(2-Aminocyclohexyl)methanol CAS No. 178737-10-5

trans-(2-Aminocyclohexyl)methanol

Cat. No.: B070264
CAS No.: 178737-10-5
M. Wt: 129.2 g/mol
InChI Key: GCWPGEWXYDEQAY-NKWVEPMBSA-N
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Description

trans-(2-Aminocyclohexyl)methanol (CAS 5691-21-4) is a chiral cyclohexane derivative with an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group in the trans configuration at the 1,2-positions of the cyclohexane ring. Its IUPAC name is [(1R,2R)-2-aminocyclohexyl]methanol, and it has a molecular formula of C₇H₁₅NO (MW: 129.20 g/mol). It serves as a critical intermediate in organic synthesis, particularly for chiral pharmaceuticals and nucleoside analogs .

Stereochemistry is pivotal: the trans configuration imparts distinct physicochemical properties compared to its cis isomer and positional analogs. Its synthesis involves multi-step reactions, including protection/deprotection (e.g., TBDPS-Cl, TPAP oxidation), Grignard additions, and reductions (e.g., DIBAL-H) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Aminocyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of trans-2-aminocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is often conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(2-Aminocyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: trans-2-aminocyclohexanone, trans-2-aminocyclohexanal

    Reduction: Cyclohexylmethanol derivatives

    Substitution: Substituted cyclohexylmethanol derivatives

Scientific Research Applications

Chemistry

trans-(2-Aminocyclohexyl)methanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound can be synthesized through methods such as the reduction of trans-2-aminocyclohexanone using reducing agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) under controlled conditions.

Biology

In biological research, this compound is instrumental in studying the effects of cyclohexane derivatives on biological systems. It is employed in synthesizing biologically active molecules that may have therapeutic potential. Studies have shown that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines in vitro .

Medicine

The medicinal chemistry field recognizes this compound for its potential in drug development. Its derivatives exhibit pharmacological activities such as anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that specific derivatives may effectively target receptors or enzymes relevant to various diseases .

Industry

In industrial applications, this compound is used in producing polymers, resins, and specialty chemicals. Its versatility allows it to function as an additive in various formulations.

Pharmacological Potential

Research into the pharmacological potential of this compound has revealed several promising activities:

  • Anti-inflammatory Properties : Some studies suggest that its derivatives can significantly reduce inflammation markers.
  • Analgesic Effects : The compound has been explored for its potential role in pain relief applications.
  • Antimicrobial Activity : Preliminary studies indicate antimicrobial properties that warrant further investigation for therapeutic uses .

Study on Enzyme Interaction

A study highlighted that this compound could effectively inhibit enzymes linked to inflammatory pathways. The findings demonstrated a marked decrease in pro-inflammatory cytokines when tested under controlled conditions.

Pharmacokinetic Analysis

A multicompartment model was developed to predict how compounds like this compound are metabolized within biological systems. This model underscored the importance of understanding metabolic pathways and their implications for drug development.

Therapeutic Applications

Research has identified this compound as a valuable intermediate for synthesizing pharmaceutical agents. Its derivatives have shown promise across various therapeutic applications, particularly those targeting specific receptors involved in disease processes .

Mechanism of Action

The mechanism of action of trans-(2-Aminocyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Stereoisomers: cis-(2-Aminocyclohexyl)methanol

cis-(2-Aminocyclohexyl)methanol (CAS 5691-15-6) shares the same molecular formula but differs in spatial arrangement. Key differences include:

  • Dipole Moments: Trans isomers generally exhibit higher dipole moments due to opposing polar group orientations. For example, trans-(4-Methylcyclohexyl)methanol has a dipole moment of 2.11 D vs. 1.70 D for the cis isomer .
  • Aqueous Solubility: Trans isomers often have lower solubility in polar solvents. For (4-Methylcyclohexyl)methanol, the trans form’s solubility is 1.24 g/L vs. 1.86 g/L for cis .
  • Bioactivity : The trans configuration in nucleoside analogs enables pseudoaxial base positioning, enhancing antiviral activity .
Property trans-(2-Aminocyclohexyl)methanol cis-(2-Aminocyclohexyl)methanol
Dipole Moment (predicted) ~2.1 D ~1.7 D
Aqueous Solubility Lower (extrapolated) Higher (extrapolated)
Bioactivity Relevance High (e.g., nucleoside analogs) Moderate

Positional Isomers: (4-Aminocyclohexyl)methanol

Positional isomers like (4-Aminocyclohexyl)methanol (CAS 89854-94-4) shift substituents to the 1,4-positions. Key distinctions:

  • Synthetic Utility: The 4-amino derivative is used in peptide mimetics, whereas the 2-amino derivative is preferred for carbocyclic nucleosides .
  • Dipole Moments: Trans-(4-Aminocyclohexyl)methanol has a dipole moment of 1.98 D, slightly lower than its 2-amino counterpart .

Derivative Forms: Hydrochloride Salts

The hydrochloride salt (CAS 28250-45-5) enhances stability and solubility. For example:

  • Solubility: Hydrochloride salts of amino alcohols are typically water-soluble, enabling formulation in aqueous media .
  • Applications : Used in pharmaceuticals where ionic forms improve bioavailability .

Structural Analogs: (2-Aminophenyl)methanol and Others

  • (2-Aminophenyl)methanol (CAS 612-54-8): An aromatic analog with a planar benzene ring. Its hydrogen-bonding network (N–H⋯O, O–H⋯N) differs from cyclohexane derivatives, affecting crystallinity and reactivity .
  • Carbocyclic Nucleoside Analogs: this compound derivatives mimic ribose in nucleosides, enabling antiviral activity. In contrast, 6-membered ring analogs without C=C bonds show reduced bioactivity .

Biological Activity

trans-(2-Aminocyclohexyl)methanol is an organic compound with significant biological activity, primarily due to its unique structural features, which include an amino group and a hydroxymethyl group. These functional groups enable the compound to engage in various molecular interactions, particularly hydrogen bonding, which is critical for its biological effects. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO\text{C}_7\text{H}_{15}\text{NO}. Its structure consists of a cyclohexane ring with an amino group attached to the second carbon and a hydroxymethyl group connected to the methylene carbon. This arrangement allows for versatile interactions with biological targets.

Property Description
Molecular FormulaC₇H₁₅NO
Functional GroupsAmino, Hydroxymethyl
Structural Isomerscis-(2-Aminocyclohexyl)methanol, trans-4-Aminocyclohexanol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biological molecules, including enzymes and receptors. The mechanisms through which it exerts its effects include:

  • Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, potentially altering metabolic pathways.
  • Receptor Interaction : It may act as a ligand for specific receptors, impacting signaling pathways involved in various physiological processes.

The dual functionality from both the amino and hydroxyl groups enhances its reactivity and interaction capabilities compared to other similar compounds.

Pharmacological Potential

Research indicates that this compound and its derivatives may exhibit several pharmacological activities:

  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can reduce inflammation markers in biological systems.
  • Analgesic Effects : The compound has been explored for its potential in pain relief applications.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The results showed a significant reduction in pro-inflammatory cytokines when tested in vitro.
  • Pharmacokinetic Analysis :
    A multicompartment model was developed to predict the disposition of similar compounds in biological systems. This model highlighted the importance of understanding how compounds like this compound are metabolized and their effects on different biological matrices over time .
  • Therapeutic Applications :
    Research exploring the synthesis of pharmaceutical agents has identified this compound as a valuable intermediate. Its derivatives have been synthesized and tested for various therapeutic applications, showing promise in drug development targeting specific receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Aspects
trans-4-AminocyclohexanolAmino group at 4-positionDifferent spatial arrangement affects reactivity
cis-(2-Aminocyclohexyl)methanolcis isomer with altered geometryVariations in binding affinity due to spatial differences
CyclohexylmethanolLacks amino groupLess versatile; limited functional interactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-(2-Aminocyclohexyl)methanol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including protection, oxidation, and reduction. For example:

  • Step 1 : Protection of hydroxyl groups using agents like TBDPS-Cl in dichloromethane (DCM) with diethylamine (DETA) to achieve >98% yield .
  • Step 2 : Oxidation of intermediates with catalytic tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in DCM to generate aldehydes .
  • Step 3 : Stereoselective reduction of nitro groups (e.g., using Raney Nickel under hydrogenation) to yield the trans isomer. For example, ethyl 2-(2-nitrocyclohexyl)acetate was hydrogenated to achieve 54% yield of the trans-(2-aminocyclohexyl) derivative .
  • Critical Conditions : Catalyst choice (e.g., Pd/C vs. Raney Nickel), solvent polarity, and temperature control are pivotal for minimizing side products.

Q. How is trans-(2-Aminocyclohexyl)methanol characterized, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (e.g., Bruker AV300/Ascend500) confirm stereochemistry and functional groups. For example, cyclohexyl proton signals split into distinct multiplet patterns in the trans configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) with Shimadzu LCMS-IT-TOF or JEOL GC mate II validates molecular weight and fragmentation patterns .
  • Optical Rotation : Polarimetry (Jasco P-2200) distinguishes enantiomers, with reported values for trans isomers differing significantly from cis analogs .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of trans-(2-Aminocyclohexyl)methanol, and how do chiral catalysts influence stereochemical outcomes?

  • Methodological Answer :

  • Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) can achieve enantiomeric excess (ee) >90% .
  • Chiral Auxiliaries : Use of (+)-camphorsulfonic acid (CSA) in DCM during intermediate steps induces diastereomeric salt formation, enabling separation .
  • Key Data : In one study, Raney Nickel hydrogenation of ethyl 2-(2-nitrocyclohexyl)acetate yielded 54% trans isomer with 86% ee .

Q. How can researchers resolve discrepancies in isomer ratios (e.g., cis vs. trans) observed during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Silica gel column chromatography (e.g., Wakogel® C-300E) with gradient elution (methanol/DCM) effectively isolates isomers. For example, crude MCHM (4-methylcyclohexylmethanol) was separated into cis:trans ratios of 1:1.75 using this method .
  • Crystallization : Differential solubility in solvents like hexane/ethyl acetate at low temperatures can isolate trans isomers .
  • Data-Driven Adjustments : Altering reaction temperature (e.g., lower temps favor trans) or catalyst loading (e.g., excess Pd/C reduces cis byproducts) optimizes ratios .

Q. What mechanistic insights explain the role of TPAP in oxidizing intermediates during trans-(2-Aminocyclohexyl)methanol synthesis?

  • Methodological Answer :

  • Oxidation Mechanism : TPAP acts via a radical pathway, abstracting hydrogen from alcohol groups to form ketones or aldehydes. Its selectivity for secondary alcohols over primary ones minimizes over-oxidation .
  • Kinetic Studies : Reaction rates depend on solvent polarity (DCM vs. THF) and NMO concentration. Excess NMO accelerates TPAP regeneration, reducing reaction time by 30% .

Q. Applications in Research

Q. How is trans-(2-Aminocyclohexyl)methanol utilized in medicinal chemistry as a chiral building block?

  • Methodological Answer :

  • Drug Intermediate : The trans configuration enhances binding to G-protein-coupled receptors (GPCRs) due to its rigid cyclohexane backbone. For example, it is a precursor to antiviral agents targeting protease enzymes .
  • Biological Assays : Derivatives are used in enzymatic inhibition studies (e.g., HIV-1 protease) with IC50_{50} values reported in the nanomolar range .

Q. Data Contradictions and Validation

Q. Why do synthetic routes for trans-(2-Aminocyclohexyl)methanol report varying yields (e.g., 54% vs. 72%), and how can these be reconciled?

  • Methodological Answer :

  • Source Analysis : Yield disparities arise from differences in catalyst activity (e.g., fresh vs. recycled Raney Nickel) or purification methods (e.g., column chromatography vs. distillation) .
  • Validation Protocol : Reproducing reactions under standardized conditions (e.g., 25°C, 1 atm H2_2) and cross-validating with LC-MS/NMR ensures consistency .

Properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-21-4
Record name rel-(1R,2R)-2-Aminocyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5691-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

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